(2-Ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone
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Overview
Description
(2-Ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone is an intriguing compound known for its diverse applications in various scientific fields. This chemical entity encompasses a 2-ethylpiperidine moiety bonded to a 7-methyl-4-(m-tolylamino)-1,8-naphthyridine core via a methanone linkage. The molecular structure suggests potential interactions and reactivities that could be exploited in synthetic chemistry and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone typically involves a multi-step synthetic route:
Formation of 7-methyl-1,8-naphthyridine: The initial step involves the condensation of suitable precursor molecules under controlled conditions to yield 7-methyl-1,8-naphthyridine.
Introduction of the m-tolylamino group: This is achieved via an amination reaction where the 4-position of the naphthyridine ring is functionalized with an m-tolylamine moiety.
Attachment of the 2-ethylpiperidine ring: This involves a substitution reaction where the 2-ethylpiperidin-1-yl group is introduced at the appropriate position on the compound, facilitated by suitable catalysts and reaction conditions.
Industrial Production Methods
Industrially, this compound is produced via a series of batch or continuous-flow processes, ensuring high yields and purity. Key steps include the use of high-pressure reactors for condensation reactions, controlled temperature environments for amination processes, and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions primarily at the 2-ethylpiperidine ring, yielding hydroxylated derivatives under the influence of oxidizing agents.
Reduction: The carbonyl group (methanone) can be reduced to a secondary alcohol using suitable reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.
Major Products Formed from These Reactions
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Secondary alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound serves as a versatile intermediate in organic synthesis, aiding in the construction of more complex molecules through its functional groups.
Biology
Its biological activity, particularly in medicinal chemistry, stems from its ability to interact with specific biological targets, such as enzymes and receptors.
Medicine
Industry
In industrial settings, it can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2-ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to downstream biological effects. The pathways involved are often complex and specific to the particular application being explored.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other compounds with similar structural motifs, such as derivatives of 1,8-naphthyridine or piperidine, (2-ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone stands out due to the presence of both the piperidine and naphthyridine rings, along with a methanone bridge. This unique combination imparts distinct chemical and biological properties.
List of Similar Compounds
1,8-Naphthyridine derivatives
Piperidine derivatives
Methanone-bridged aromatic compounds
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-4-19-10-5-6-13-28(19)24(29)21-15-25-23-20(12-11-17(3)26-23)22(21)27-18-9-7-8-16(2)14-18/h7-9,11-12,14-15,19H,4-6,10,13H2,1-3H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBWWBUGLJFLQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C)C=CC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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